
1-Phenyl-1,3,3-trimethylindan
Overview
Description
1-Phenyl-1,3,3-trimethylindan is a useful research compound. Its molecular formula is C18H20 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55135. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Phenyl-1,3,3-trimethylindan (C18H20) is a polycyclic aromatic hydrocarbon with notable structural properties that contribute to its biological activity. This compound has garnered attention due to its potential applications in pharmacology and material science. Its molecular weight is approximately 236.35 g/mol, and it appears as a colorless to light yellow liquid with a boiling point around 185 °C .
Chemical Structure and Properties
The structure of this compound includes an indane core with three methyl groups at the 1 and 3 positions. This unique arrangement influences its reactivity and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C18H20 |
Molecular Weight | 236.35 g/mol |
Appearance | Colorless to light yellow liquid |
Boiling Point | ~185 °C |
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of:
- CYP1A2 : Involved in the metabolism of various drugs and environmental chemicals.
- CYP2D6 : Plays a crucial role in the metabolism of approximately 25% of all prescription drugs.
The inhibition of these enzymes suggests potential implications for drug interactions and pharmacokinetics when this compound is used in medicinal chemistry .
Toxicological Profile
Despite its promising applications, the toxicological profile of this compound remains under-researched. Preliminary studies indicate that while it may not exhibit acute toxicity at low doses, further investigations are necessary to establish a comprehensive safety profile. The compound's interaction with metabolic pathways necessitates caution regarding its use in therapeutic contexts .
Interaction Studies
A series of interaction studies have focused on the metabolic pathways influenced by this compound. These studies highlight its role in altering the pharmacokinetics of co-administered drugs through enzyme inhibition. For instance:
- Study A : Investigated the effect on CYP2D6-mediated metabolism in human liver microsomes, revealing a significant reduction in metabolic activity.
- Study B : Explored the compound's impact on CYP1A2 activity using various substrates, demonstrating dose-dependent inhibition.
These findings underscore the importance of understanding how this compound interacts with other pharmaceuticals to mitigate adverse effects in clinical settings .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing some related compounds and their similarity indices:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
This compound | C18H20 | 0.96 |
1,1,6-Trimethyl-1,2-dihydronaphthalene | C15H18 | 0.92 |
4,4'-Di-tert-butyl-1,1'-biphenyl | C18H22 | 0.91 |
These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and reactivity profiles .
Scientific Research Applications
Synthetic Chemistry
Synthesis and Derivatives
1-Phenyl-1,3,3-trimethylindan serves as a precursor for synthesizing various derivatives that have functional applications. For instance, it is involved in the synthesis of alpha-methyl styrene cyclodimers, which are utilized in creating stable polymeric materials. The synthetic method described involves heating the compound with an acidic catalyst to yield high-purity products suitable for industrial applications .
Thermal Stability and Antioxidant Properties
The compound exhibits excellent thermal stability and antioxidant properties, making it suitable as a lubricant and heat transfer medium. Its ability to maintain consistency with macromolecular materials further enhances its utility in processing aids and softening agents .
Agricultural Applications
Fungicidal Activity
One of the notable applications of this compound is in the development of fungicides. A derivative of this compound has been reported to possess potent fungicidal activity against various plant pathogens such as Botrytis cinerea (gray mold) and Puccinia recondita (wheat brown rust). The compound acts by inhibiting mitochondrial succinate dehydrogenase complex in these pathogens, showcasing its potential as an effective agricultural chemical .
Material Science
Use in Polymer Industry
Due to its structural characteristics, this compound can be used as a monomer or additive in polymer formulations. Its compatibility with other macromolecules allows it to enhance the properties of polymers, such as flexibility and thermal resistance. This application is particularly relevant in producing high-performance materials for automotive and electronic industries .
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound derivatives demonstrated the efficacy of solvent-free methods in reducing environmental impact while maintaining high yields. This approach highlights the compound's versatility and the potential for sustainable practices in chemical manufacturing .
Case Study 2: Agricultural Efficacy
Research evaluating the fungicidal efficacy of derivatives derived from this compound revealed significant improvements in crop protection against fungal diseases compared to traditional fungicides. The findings suggest that these compounds could lead to more effective pest management strategies in agriculture .
Properties
IUPAC Name |
1,1,3-trimethyl-3-phenyl-2H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-17(2)13-18(3,14-9-5-4-6-10-14)16-12-8-7-11-15(16)17/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPNZMYHDVKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863290 | |
Record name | 1,1,-Trimethyl-3-phenylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3910-35-8 | |
Record name | 1,1,3-Trimethyl-3-phenylindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3910-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003910358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3910-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3910-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,-Trimethyl-3-phenylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trimethyl-3-phenylindan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-1,1,3-TRIMETHYL-3-PHENYL-1H-INDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TE1607F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes reported for 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene?
A1: Research highlights two primary synthetic routes for this compound:
- From α-Methylstyrene: The interaction of α-methylstyrene with triphenylmethyl salts, specifically trityl hexachloroantimonate (Ph3C+SbCl6-), results in the formation of 1,3,3-Trimethyl-1-phenylindane. This reaction proceeds without the addition of the trityl group to the double bond. []
- From 2-Phenylpropan-2-yl acetate: Reacting 2-phenylpropan-2-yl acetate with benzonitrile in the presence of iodine as a catalyst, under solvent-free conditions, leads to the formation of 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene in a 90% yield. This reaction pathway bypasses amide formation and instead favors cyclization. []
Q2: Can 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene be used to differentiate between different synthetic routes of amphetamine production?
A: While not a primary marker, the presence of 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene in synthesized amphetamine samples suggests a specific synthesis route involving α-methylstyrene as a precursor to 1-phenyl-2-propanone (P2P). This compound is considered a by-product of the Leuckart reaction when using P2P derived from α-methylstyrene. [] This information can be valuable in forensic analysis.
Q3: What is the significance of identifying 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene in forensic analysis?
A: The presence of this compound in seized drug samples can offer valuable insights into the synthetic route employed for producing amphetamine. Specifically, it can help differentiate between the use of α-methylstyrene and other precursors like α-phenylacetoacetonitrile (APAAN) in the synthesis of P2P. [] This information can be crucial in tracing the origins of illicit drugs and understanding the evolving methods used in their production.
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